molecular formula C4H7F3O2 B1295709 2-(2,2,2-Trifluoroethoxy)ethanol CAS No. 2358-54-5

2-(2,2,2-Trifluoroethoxy)ethanol

Cat. No. B1295709
CAS RN: 2358-54-5
M. Wt: 144.09 g/mol
InChI Key: HRBLSBRWIWIOGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(2,2,2-Trifluoroethoxy)ethanol involves the use of Lewis acid catalysts such as scandium trifluoromethanesulfonate for acylation reactions, which is highly effective for primary alcohols and even sterically-hindered secondary or tertiary alcohols . Additionally, the ethanolysis of perfluoro-(2-methyl-2H-azirine) results in the formation of ethyl 2-ethoxy-3,3,3-trifluoro-2-hydroxy- and 3,3,3-trifluoro-2,2-dihydroxy-propionate, indicating the reactivity of ethanol with perfluorinated azirines .

Molecular Structure Analysis

The molecular conformation and intermolecular hydrogen bonding of 2-(2,2,2-Trifluoroethoxy)ethanol have been studied using neutron diffraction, molecular dynamics, and ab initio quantum chemical methods . The structure of related trifluoromethylated alcohols has been confirmed by single crystal X-ray analyses, revealing the presence of intermolecular hydrogen bonding10.

Chemical Reactions Analysis

The compound's reactivity has been explored in various contexts. For instance, the coordination chemistry of mercury-containing anticrowns with ethanol demonstrates the ability of ethanol to form complexes with mercury compounds . Moreover, the use of bis(2-methoxyethyl)aminosulfur trifluoride as a deoxofluorinating agent indicates the potential for transforming alcohols into alkyl fluorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2,2,2-Trifluoroethoxy)ethanol and its mixtures have been extensively studied. The peculiar behavior of its aqueous solutions, such as a structural transition at a specific mole fraction, has been observed and is significantly different from nonsubstituted ethanol . The role of the hydrophobic terminal in the hydrogen bond network of aqueous mixtures of the compound has been investigated, showing that the -CF3 substitution changes the orientation and hydrogen-bonding site of water molecules . Additionally, the liquid-liquid equilibrium for mixtures involving the compound has been characterized, providing insights into the intermolecular interactions and phase behavior .

Relevant Case Studies

Case studies in the provided papers include the investigation of liquid mixtures involving hydrogenated and fluorinated chains, which display complex behavior due to the balance between weak dispersion forces and preferential hydrogen bonding . Another case study involves the peculiarities of aqueous solutions of the compound, which show transition-like behavior at low solute contents . These studies are relevant as they provide a deeper understanding of the compound's behavior in different environments and its interactions with other molecules.

Scientific Research Applications

1. Use as a Specialized Solvent in Organic Chemistry

  • Summary of Application : 2-(2,2,2-Trifluoroethoxy)ethanol, also known as Trifluoroethanol, is used as a specialized solvent in organic chemistry .

2. Synthesis and Evaluation of Antiplasmodial Activity

  • Summary of Application : 2-(2,2,2-Trifluoroethoxy)ethanol has been used in the synthesis of chalcones to evaluate their antiplasmodial activity against Plasmodium falciparum .
  • Methods of Application : A new class of compounds comprising two series of chalcones with 2,2,2-trifluoroethoxy group were synthesized and screened for in vitro antiplasmodial activity against Plasmodium falciparum (3D7) using the [3H] hypoxanthine incorporation inhibition assay .
  • Results or Outcomes : Chalcones with 2,2,2-trifluoroethoxy groups substituted on the o-position of the 1-phenyl ring displayed enhanced antiplasmodial activity. Of the 34 compounds synthesized, chalcones 3a and 3f exhibited significant inhibitory effects, with IC50 values of 3.0 μg/mL and 2.2 μg/mL, respectively .

3. Oxidation of Sulfur Compounds

  • Summary of Application : 2-(2,2,2-Trifluoroethoxy)ethanol, also known as Trifluoroethanol, is used in the oxidation of sulfur compounds .
  • Methods of Application : Oxidations of sulfur compounds using hydrogen peroxide are effectively conducted in 2-(2,2,2-Trifluoroethoxy)ethanol .
  • Results or Outcomes : The use of Trifluoroethanol as a solvent can enhance the efficiency of the oxidation process of sulfur compounds .

4. Protein Denaturation

  • Summary of Application : 2-(2,2,2-Trifluoroethoxy)ethanol can be used as a protein denaturant .
  • Methods of Application : In biochemistry, it is often necessary to denature proteins, or cause them to lose their native structure. This is typically done by adding a denaturing agent, such as 2-(2,2,2-Trifluoroethoxy)ethanol .
  • Results or Outcomes : The use of Trifluoroethanol as a denaturing agent can help researchers study the properties of proteins in their denatured state .

5. NMR Solvent

  • Summary of Application : 2-(2,2,2-Trifluoroethoxy)ethanol can be used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy .
  • Methods of Application : In NMR spectroscopy, it is often necessary to dissolve the sample in a suitable solvent. 2-(2,2,2-Trifluoroethoxy)ethanol, due to its unique properties, can be used as such a solvent .
  • Results or Outcomes : The use of 2-(2,2,2-Trifluoroethoxy)ethanol as an NMR solvent can help researchers obtain clear and accurate NMR spectra .

6. HPLC and LC-MS Solvent

  • Summary of Application : 2-(2,2,2-Trifluoroethoxy)ethanol can be used as a solvent in High Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .
  • Methods of Application : In HPLC and LC-MS, the sample is often dissolved in a suitable solvent. 2-(2,2,2-Trifluoroethoxy)ethanol, due to its unique properties, can be used as such a solvent .
  • Results or Outcomes : The use of 2-(2,2,2-Trifluoroethoxy)ethanol as an HPLC and LC-MS solvent can help researchers obtain accurate chromatograms and mass spectra .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been associated with risks such as acute oral toxicity, acute inhalation toxicity, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity .

properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O2/c5-4(6,7)3-9-2-1-8/h8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBLSBRWIWIOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292336
Record name 2-(2,2,2-trifluoroethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoroethoxy)ethanol

CAS RN

2358-54-5
Record name 2358-54-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,2,2-trifluoroethoxy)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,2,2-trifluoroethoxy)ethan-1-ol
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Synthesis routes and methods I

Procedure details

Combine 2-tetrahydropyran-2-yloxyethyl 2,2,2-trifluorethyl ether (2 mmol) and magnesium bromide (6 mmol) in diethyl ether (10 mL). After 24 hours, extract with water and then brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo to give 2-hydroxyethyl 2,2,2-trifluorethyl ether.
Name
2-tetrahydropyran-2-yloxyethyl 2,2,2-trifluorethyl ether
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,2,2-trifluoroethanol (15 g), 1,3-dioxolan-2-one (19.8 g) and Et3N (15 g) were mixed together, and then the mixture was heated to 100° C. and stirred for 24 h. Then the reaction mixture was distilled to obtain intermediate BR (12.7 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

2,2,2-Trifluoroethanol (10.0 g, 0.10 mol), triethylamine (10.1g, 0.10 mol), ethylene carbonate (13.2 g, 0.15 mol) and tetrabutyl ammonium iodide (0.74 g) were heated in a flask fitted with a reflux condenser under nitrogen in an oil bath at 100° C. for 1 day. The triethylamine and unreacted alcohol were removed by distillation. The product 2-(2,2,2-trifluoroethoxy)ethanol, b.p. 138° C., was obtained in 61% yield (8.6 g) of 97% pure material.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Trifluoroethanol (36 mL, 494 mmol), ethylene carbonate (66.0 g, 741 mmol), triethylamine (70 mL, 494 mmol) and tetrabutylammonium bromide (3.20 g, 9.90 mmol) were combined and the reaction mixture heated to reflux for 24 hours. The reaction mixture was distilled at atmospheric pressure, yielding the title product in the range 132° C. to 142° C.
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
3.2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2,2-Trifluoroethoxy)ethanol
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2-(2,2,2-Trifluoroethoxy)ethanol

Citations

For This Compound
12
Citations
N Muller - Journal of Physical Chemistry, 1979 - ACS Publications
The title compound was prepared in the expectation that its water solutions would show interesting structural effects similar to those suggested by a variety of measurements for …
Number of citations: 0 pubs.acs.org
N Nambu, Y Matsushita, M Takehara, Y Sasaki - Electrochemistry, 2016 - jstage.jst.go.jp
Dialkyl ethers show high relative permittivities and low viscosities as compared to the corresponding linear carbonates. We have synthesized 1-(2-fluoroethoxy)-2-(2, 2, 2-trifluoroethoxy…
Number of citations: 0 www.jstage.jst.go.jp
M Westermaier, H Mayr - Chemistry–A European Journal, 2008 - Wiley Online Library
Aliphatic and aromatic epoxides react regio‐ and stereoselectively with indoles and pyrroles in 2,2,2‐trifluoroethanol without the use of a catalyst or any other additive. While aromatic …
R Zhao, Q Wei, Y Huang, Q Qu, Q Liu… - Advanced Synthesis & …, 2023 - Wiley Online Library
A one‐pot synthesis of fluorinated chiral alcohols from α‐bromoarylketones and fluoroalcohols is described. The fluorinated ketone intermediates were formed from α‐bromoarylketones …
Number of citations: 0 onlinelibrary.wiley.com
H Taguchi, D Yanagisawa, S Morikawa… - Australian Journal of …, 2014 - CSIRO Publishing
1,7-Bis(4′-hydroxy-3′-trifluoromethoxyphenyl)-1,6-heptadiene-3,5-dione (2a), related to curcumin, and thirteen 4-substituted derivatives were prepared and their keto/enol ratio in …
Number of citations: 0 www.publish.csiro.au
Y Wang, Y You, Z Weng - Journal of Fluorine Chemistry, 2015 - Elsevier
A mild and straight-forward synthesis of α-trifluoroethoxy-substituted ketones from the trifluoroethoxylation of α-bromoketones with trifluoroethanol, under Cs 2 CO 3 -mediated …
Number of citations: 0 www.sciencedirect.com
Z Yu, PE Rudnicki, Z Zhang, Z Huang, H Celik… - Nature Energy, 2022 - nature.com
Electrolyte engineering improved cycling of Li metal batteries and anode-free cells at low current densities; however, high-rate capability and tuning of ionic conduction in electrolytes …
Number of citations: 0 www.nature.com
X Mei, Z Yue, J Tufts, H Dunya, BK Mandal - Journal of Fluorine Chemistry, 2018 - Elsevier
An improved synthesis of fluorine-containing room temperature ionic liquids (FRTILs) is described. Twelve FRTILs are synthesized, in which the fluorinated cations based on N-methyl …
Number of citations: 0 www.sciencedirect.com
KL Brown, L Salmon, JA Kirby - Organometallics, 1992 - ACS Publications
CF3CH2) has been prepared including the a- and/3-diastereomers of the (alkoxyethyl) cobalamins (ROCH2CH2Cbl’s) and the a- and/3-diastereomers of the (alkoxyethyl) cobinamides (…
Number of citations: 0 pubs.acs.org
H Dunya - 2018 - search.proquest.com
Since the high demand for clean and efficient energy is the main motivation in the research of renewable energy, there have been extensive studies on secondary lithium batteries. As a …
Number of citations: 0 search.proquest.com

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